molecular formula C10H15NO B1587466 N-(3-methoxybenzyl)ethanamine CAS No. 140715-61-3

N-(3-methoxybenzyl)ethanamine

Cat. No.: B1587466
CAS No.: 140715-61-3
M. Wt: 165.23 g/mol
InChI Key: UJJCCNDLJXEMPR-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)ethanamine is an organic compound with the molecular formula C10H15NO It is a derivative of benzylamine, where the benzyl group is substituted with a methoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-methoxybenzyl)ethanamine can be synthesized through several methods. One common approach is the reductive amination of 3-methoxybenzaldehyde with ethanamine. This reaction typically involves the use of a reducing agent such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) in the presence of an acid catalyst like acetic acid. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amine.

Another method involves the alkylation of 3-methoxybenzyl chloride with ethanamine. This reaction is usually carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxybenzyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with strong nucleophiles like sodium hydride (NaH) can lead to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) or other polar aprotic solvents.

Major Products Formed

    Oxidation: 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: 3-methoxybenzyl alcohol or 3-methoxybenzene.

    Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

N-(3-methoxybenzyl)ethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: this compound derivatives have potential therapeutic applications, including as precursors for the synthesis of pharmaceutical agents.

    Industry: It is used in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism by which N-(3-methoxybenzyl)ethanamine exerts its effects depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The methoxy group can influence the compound’s binding affinity and selectivity for its molecular targets, such as neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

N-(3-methoxybenzyl)ethanamine can be compared with other benzylamine derivatives, such as:

    N-(2-methoxybenzyl)ethanamine: Similar structure but with the methoxy group at the second position, which can affect its reactivity and binding properties.

    N-(4-methoxybenzyl)ethanamine: The methoxy group at the fourth position can lead to different steric and electronic effects.

    N-(3-methoxybenzyl)methanamine: A shorter alkyl chain, which can influence its physical and chemical properties.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-11-8-9-5-4-6-10(7-9)12-2/h4-7,11H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJCCNDLJXEMPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405907
Record name N-(3-methoxybenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140715-61-3
Record name N-(3-methoxybenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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